molecular formula C7H5F2NO3 B3025441 2,3-Difluoro-6-nitroanisole CAS No. 66684-65-9

2,3-Difluoro-6-nitroanisole

Cat. No. B3025441
CAS RN: 66684-65-9
M. Wt: 189.12 g/mol
InChI Key: BCWRUHXLSHZAEA-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-nitroanisole is a pale yellow liquid . It is also known by other names such as 1,2-difluoro-3-methoxy-4-nitrobenzene, 3,4-Difluoro-2-methoxynitrobenzene, and 2,3-Difluoro-6-nitrophenyl methyl ether .


Molecular Structure Analysis

The molecular formula of 2,3-Difluoro-6-nitroanisole is C7H5F2NO3 . The molecular weight is 189.12 . The Inchi Code is 1S/C7H5F2NO3/c1-13-7-5 (10 (11)12)3-2-4 (8)6 (7)9/h2-3H,1H3 .


Physical And Chemical Properties Analysis

2,3-Difluoro-6-nitroanisole has a boiling point of 270.1±35.0 °C (Predicted) and a density of 1.501±0.06 g/cm3 (Predicted) . It is stored at ambient temperature and is in liquid form .

Scientific Research Applications

Photoreactivity in Biochemical Studies

2,3-Difluoro-6-nitroanisole shows potential in biochemical photoprobes, particularly in photoaffinity labeling reagents for proteins. Its photoreactivity with nucleophiles, while avoiding photoreduction processes, allows for the detection of labeled fragments using simple NMR methods (Casado et al., 1995).

Industrial Applications and Environmental Impact

2-Nitroanisole, a related compound, is used in the production of o-anisidine and azo dyes. The monitoring of its concentration in workplace air is crucial due to potential carcinogenic effects (Jeżewska & Woźnica, 2020).

Synthesis Techniques

The compound's synthesis involves diazotization processes and reactions with various acids, leading to derivatives like 2,3-difluoro-4-iodoanisole and 2,3-difluoro-4-aminoanisole (Huang Suo-yi, 2006).

Spectroscopic and Electronic Properties

Studies on similar compounds, such as 5-chloro-2-nitroanisole, provide insights into structural, spectroscopic, and electronic properties, which are valuable in the development of materials for Dye-Sensitized Solar Cells (DSSCs) (Meenakshi, 2017).

Electrochemical Characteristics

Electrochemical studies on nitroanisole isomers, including their reduction processes and radical formation, contribute to understanding their behavior in various media, which is essential for environmental and industrial applications (Núñez-Vergara et al., 2002).

Occupational Exposure Limits

Understanding the occupational exposure limits of 2-nitroanisole helps in mitigating its potential carcinogenic impact in industrial settings (Starek, 2019).

Safety and Hazards

The safety information for 2,3-Difluoro-6-nitroanisole includes the following hazard statements: H315;H319;H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1,2-difluoro-3-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c1-13-7-5(10(11)12)3-2-4(8)6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWRUHXLSHZAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382269
Record name 2,3-Difluoro-6-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-6-nitroanisole

CAS RN

66684-60-4
Record name 1,2-Difluoro-3-methoxy-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66684-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-6-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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